molecular formula C16H17O6P B3087237 2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester CAS No. 1171921-37-1

2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester

Cat. No.: B3087237
CAS No.: 1171921-37-1
M. Wt: 336.28 g/mol
InChI Key: NENFLOJIKJGGLN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester typically involves the esterification of benzoic acid derivatives followed by the introduction of the phosphonooxy group. One common method includes the use of methyl benzoate as a starting material, which undergoes a series of reactions to introduce the phenethyl and phosphonooxy groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and phosphorylation processes. These methods are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted benzoic acid derivatives .

Scientific Research Applications

2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The phosphonooxy group can act as a phosphate mimic, interacting with enzymes and proteins involved in phosphorylation processes. This interaction can modulate the activity of these enzymes, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-(2-phenylethyl)-6-phosphonooxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17O6P/c1-21-16(17)15-13(11-10-12-6-3-2-4-7-12)8-5-9-14(15)22-23(18,19)20/h2-9H,10-11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENFLOJIKJGGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1OP(=O)(O)O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401225754
Record name 1-Methyl 2-(2-phenylethyl)-6-(phosphonooxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171921-37-1
Record name 1-Methyl 2-(2-phenylethyl)-6-(phosphonooxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171921-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl 2-(2-phenylethyl)-6-(phosphonooxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester
Reactant of Route 2
2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester
Reactant of Route 3
2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester
Reactant of Route 4
2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester
Reactant of Route 5
2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester
Reactant of Route 6
2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester

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